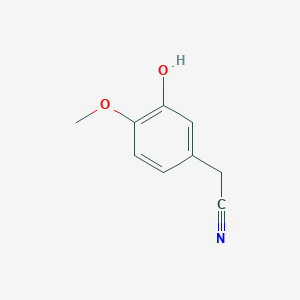

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIONKMWQNEDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452048 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-58-0 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. This compound, a key intermediate in the synthesis of various pharmaceuticals, is of significant interest to the scientific community.

Core Chemical Properties

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as homovanillonitrile, is a solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [2] |

| CAS Number | 4468-58-0 | [1] |

| Appearance | Solid | [1] |

| Purity | 95.0% | [1] |

| InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile can be achieved through various methods. A common approach involves the reaction of a substituted benzyl alcohol with a cyanide source.

Synthesis from 3-Methoxy-4-hydroxybenzylamine

One documented method involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide in a diluent at elevated temperatures.[3] The hydrogen cyanide can be used in its anhydrous form or generated in situ from an alkali metal cyanide and an acid.[3]

Experimental Workflow for Synthesis

Caption: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Purification

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Flash chromatography is a commonly employed technique.

A General Protocol for Flash Chromatography Purification:

-

Sample Preparation: The crude material is dissolved in a minimal amount of a suitable solvent. Silica gel is then added to adsorb the compound. The solvent is subsequently removed under vacuum.

-

Column Chromatography: A silica gel flash column is used. The separation is typically achieved using a solvent system such as a mixture of hexane and ethyl acetate.

-

Elution: The product is eluted from the column, and fractions are collected.

-

Analysis: The purity of the collected fractions is assessed using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile are available from suppliers, general protocols for related compounds provide insight into the expected spectral features.[4] For ¹H NMR of a similar compound, (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile, the spectrum was recorded on a 400 MHz instrument using CDCl₃ as the solvent.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of the related compound (2-Methoxyphenyl)acetonitrile shows characteristic absorbances for the nitrile and other functional groups.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of the isomeric (2-Methoxyphenyl)acetonitrile is available in the NIST WebBook, providing an example of the fragmentation that might be expected.[7]

Potential Biological Significance

While direct studies on the biological activity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile are limited, its role as a known intermediate in the synthesis of the intravenous anesthetic propanidid suggests a potential interaction with neurological pathways.[3] Propanidid is known to act on the central nervous system, and its synthesis from this acetonitrile derivative implies a structural relationship that may translate to some level of biological activity or serve as a basis for the design of new neurologically active compounds.

Hypothesized Relationship to Propanidid Synthesis

Caption: Synthetic pathway from the core compound to Propanidid.

This guide serves as a foundational resource for professionals engaged in research and development involving 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Further investigation into its biological activities is warranted to fully explore its potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 4. 4468-58-0|2-(3-Hydroxy-4-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 7. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

An In-depth Technical Guide to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Due to the limited publicly available data on this specific isomer, this guide also includes detailed information on its more extensively studied isomer, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, also known as homovanillonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Formula

The molecular formula for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is C₉H₉NO₂.[1] Its molecular weight is approximately 163.176 g/mol .[1] The structure consists of a phenyl ring substituted with a hydroxy group at the 3rd position, a methoxy group at the 4th position, and an acetonitrile group at the 1st position.

Isomeric Form: 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile

A closely related and more commonly referenced isomer is 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile. It shares the same molecular formula (C₉H₉NO₂) and molecular weight. The key difference lies in the substitution pattern on the phenyl ring, with the hydroxy group at the 4th position and the methoxy group at the 3rd position.

Physicochemical Properties

The following tables summarize the known physicochemical properties of both isomers. Data for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is limited, while more comprehensive data is available for its 4-hydroxy-3-methoxy isomer.

Table 1: Physicochemical Properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

| Property | Value | Source |

| CAS Number | 4468-58-0 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.176 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95.0% | [1] |

| InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile

| Property | Value | Source |

| CAS Number | 4468-59-1 | |

| Synonyms | Homovanillonitrile, 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Melting Point | 56-57 °C | |

| Boiling Point | 135-145 °C at 2 mmHg | |

| Assay | 99% | |

| InChI Key | SDVYWMWQCJEYTC-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

Protocol 1: Synthesis from Vanillyl Alcohol

This method involves the reaction of vanillyl alcohol with sodium cyanide in N,N-dimethylformamide (DMF).

-

Reactants:

-

Vanillyl alcohol (18 g, 0.12 mol)

-

Sodium cyanide (NaCN) (6.9 g, 0.14 mol)

-

N,N-dimethylformamide (DMF) (300 mL)

-

-

Procedure:

-

A solution of vanillyl alcohol in DMF is prepared under a nitrogen atmosphere.

-

Sodium cyanide is added to the solution.

-

The mixture is heated to 120°C and stirred for 24 hours.

-

After cooling to room temperature, water (100 mL) is cautiously added.

-

The reaction mixture is basified to pH 10 with solid NaOH, and DMF is removed by distillation.

-

Water (250 mL) and acetic acid (20 mL) are added to achieve a neutral pH (~7).

-

The aqueous mixture is extracted with chloroform (5 x 100 mL).

-

The combined organic extracts are washed with water (5 x 50 mL) and dried over MgSO₄.

-

The solvent is removed under reduced pressure to yield the product as a brown oil.

-

-

Yield: 68%[2]

Protocol 2: Synthesis from 3-Methoxy-4-hydroxybenzyl Alcohol

This patented process describes the reaction of 3-methoxy-4-hydroxybenzyl alcohol with potassium cyanide in dimethylsulfoxide (DMSO).

-

Reactants:

-

3-methoxy-4-hydroxybenzyl alcohol (185 g)

-

Potassium cyanide (90 g)

-

Dimethylsulfoxide (1,250 mL)

-

Glacial acetic acid (80 g)

-

-

Procedure:

-

3-methoxy-4-hydroxybenzyl alcohol and potassium cyanide are suspended in dimethylsulfoxide.

-

Glacial acetic acid is added dropwise at 125°C over 1 hour with stirring.

-

The mixture is stirred for an additional 2 hours at 125°C.

-

After cooling to 90°C, dimethylsulfoxide is distilled off under vacuum.

-

The residue is stirred with water (1,200 mL) and chloroform (400 mL).

-

The chloroform phase is separated, and the aqueous phase is extracted again with chloroform (400 mL).

-

The combined chloroform phases are washed with water and dried with sodium sulfate.

-

The chloroform is removed in vacuo, and the residual oil is seeded to induce crystallization.

-

-

Yield: 88% of theory[3]

Biological Activity and Signaling Pathways

There is a significant lack of specific information in the public domain regarding the biological activity and associated signaling pathways of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. While its isomer, 2-(4-hydroxy-3-methoxyphenyl)acetonitrile, is known as an intermediate in the synthesis of pharmaceuticals, detailed studies on its specific biological effects and mechanisms of action are not widely reported.[4]

Research on structurally related phenolic compounds may offer some insights. For instance, vanillic acid, which shares the 4-hydroxy-3-methoxy-phenyl moiety, has been shown to influence the Akt/mTOR signaling pathway, which is crucial for cell proliferation and growth. However, it is crucial to note that this is an indirect association, and the biological activities of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile may be significantly different.

Given the absence of specific data on signaling pathways, a diagrammatic representation of a known biological pathway for this compound cannot be provided at this time. Instead, a logical workflow for a key experimental process is presented below.

Mandatory Visualization

As a direct signaling pathway for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile cannot be depicted due to a lack of available data, the following diagram illustrates a generalized workflow for its synthesis, a core experimental protocol relevant to its study.

This guide provides a summary of the currently available technical information on 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and its isomer. Further research is needed to elucidate the biological activities and potential therapeutic applications of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 4. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

In-depth Technical Guide: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (CAS 4468-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 4468-58-0, identified as 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known by its synonym Homovanillonitrile. Despite its well-defined chemical structure, a thorough review of the scientific literature reveals a significant scarcity of in-depth research on its biological activities, mechanism of action, and associated signaling pathways. This document summarizes the available chemical and physical data, details known synthesis methodologies, and presents spectroscopic information. The guide also highlights the current knowledge gap, providing a foundation for future research into the potential pharmacological applications of this compound.

Chemical Information

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a substituted benzeneacetonitrile. Its structure features a nitrile group attached to a methylene bridge, which is in turn bonded to a phenyl ring substituted with a hydroxyl group at position 3 and a methoxy group at position 4.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4468-58-0 | N/A |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile | N/A |

| Synonyms | Homovanillonitrile | N/A |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% (commercial grade) | [1] |

| InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N | [1] |

Synthesis Protocols

A plausible synthetic approach involves the cyanomethylation of a suitably protected vanillin derivative.

Workflow 1: Plausible Synthesis Route

Caption: Plausible multi-step synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is not available in the public domain. However, data for the isomeric compound, 4-hydroxy-3-methoxyphenylacetonitrile, can be used as a reference for spectral interpretation and compound characterization.

Biological Activity and Mechanism of Action

A thorough search of scientific databases reveals a significant lack of information regarding the biological activity, pharmacological effects, and mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. While related phenylacetonitrile derivatives have been investigated for various therapeutic applications, including as enzyme inhibitors and inducers of transcription factors, no such studies have been reported for this specific compound.[2][3][4][5][6][7]

The absence of data on cytotoxicity, enzyme inhibition, and effects on cell signaling pathways for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile presents a clear knowledge gap.[8][9][10]

Logical Relationship 1: Current Knowledge Status

Caption: Overview of the current knowledge status for CAS 4468-58-0.

Future Research Directions

The structural features of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, particularly the presence of a catechol-like moiety and a reactive nitrile group, suggest that it could be a candidate for screening in various biological assays. Future research efforts could be directed towards:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full spectroscopic characterization.

-

Biological Screening: Inclusion of the compound in high-throughput screening libraries to assess its activity across a wide range of biological targets.

-

Pharmacological Evaluation: Focused studies to investigate potential activities such as enzyme inhibition, antioxidant effects, and cytotoxicity in various cell lines.

-

Mechanistic Studies: If any significant biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action and its impact on cellular signaling pathways.

Conclusion

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (CAS 4468-58-0) is a well-defined chemical entity for which there is a notable absence of in-depth biological and pharmacological data in the current scientific literature. This technical guide consolidates the available chemical information and plausible synthetic approaches. The lack of experimental data on its biological effects presents a clear opportunity for novel research in the fields of medicinal chemistry and drug discovery. Further investigation is warranted to explore the potential of this compound as a new pharmacological agent.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 4. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-メトキシフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Enzyme Inhibitors [antibodies-online.com]

- 7. Natural product juglone targets three key enzymes from Helicobacter pylori: inhibition assay with crystal structure characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Uncharted Territory: The Therapeutic Potential of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile Remains Undefined

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the therapeutic effects of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as homovanillonitrile. Despite its structural similarity to compounds with known biological activities, this particular molecule remains largely unexplored within the realms of pharmacology and drug development.

Currently, there is a notable absence of published research detailing the specific biological activity, mechanism of action, or potential therapeutic applications of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Searches for quantitative data such as IC50 or EC50 values, in vivo efficacy data, and pharmacokinetic profiles have yielded no specific results for this compound. Consequently, the creation of a detailed technical guide with structured data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time.

While the nitrile functional group is present in various approved pharmaceuticals and is known to participate in diverse biological interactions, the specific effects of its incorporation within the homovanillonitrile scaffold have not been elucidated. Similarly, the hydroxy and methoxy substitutions on the phenyl ring are common motifs in bioactive molecules, often contributing to antioxidant, anti-inflammatory, or other therapeutic properties. However, without dedicated studies on 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, any discussion of its potential effects would be purely speculative.

For researchers, scientists, and drug development professionals interested in this molecule, this lack of information presents both a challenge and an opportunity. The field is open for foundational research to explore the synthesis, characterization, and biological evaluation of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Initial studies could involve in vitro screening across a panel of relevant biological targets to identify any potential areas of activity.

Future research could focus on:

-

Synthesis and Characterization: Development and optimization of synthetic routes to produce high-purity 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile for biological testing.

-

In Vitro Screening: Evaluation of the compound's activity in a broad range of assays, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial screens.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be required to elucidate the underlying mechanism of action and identify the molecular targets.

-

In Vivo Studies: Following promising in vitro results, evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models would be the next logical step.

Until such studies are conducted and their results published, the therapeutic potential of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile will remain an open question within the scientific community. The development of a comprehensive technical guide as requested is contingent upon the generation of this fundamental data.

The Elusive Presence of 3-Hydroxy-4-methoxybenzyl Cyanide in Nature: A Technical Review of Closely Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of 3-Hydroxy-4-methoxybenzyl cyanide. An extensive review of scientific literature and chemical databases reveals a significant finding: there is currently no direct evidence to support the natural occurrence of 3-Hydroxy-4-methoxybenzyl cyanide in any plant, fungal, animal, or microbial species. This document instead provides a comprehensive overview of the known natural sources, isolation protocols, and biosynthetic insights for structurally related isomers and analogs. This information is intended to serve as a valuable resource for researchers investigating benzyl cyanides and related phenolic compounds in natural products.

Introduction: The Search for 3-Hydroxy-4-methoxybenzyl Cyanide

Benzyl cyanides and their derivatives are a class of organic compounds that have garnered interest in the scientific community due to their potential applications in pharmaceuticals and as synthetic intermediates. The specific compound, 3-Hydroxy-4-methoxybenzyl cyanide, with its distinct substitution pattern on the benzene ring, presents a molecule of interest for chemical synthesis and potential biological activity. However, a thorough investigation into its natural origins indicates that this particular compound has not been reported as a naturally occurring product.

In contrast, several isomers and closely related analogs have been isolated and identified from a variety of natural sources. This guide will focus on these compounds, providing detailed information on their occurrence, the methodologies used for their extraction and identification, and any known biosynthetic pathways.

Natural Occurrence of Structurally Related Benzyl Cyanides and Analogues

While 3-Hydroxy-4-methoxybenzyl cyanide remains elusive in nature, several of its isomers and related compounds have been identified. The following table summarizes the known natural sources of these compounds.

| Compound Name | Chemical Structure | Natural Source(s) |

| 4-Hydroxybenzyl cyanide | (4-hydroxyphenyl)acetonitrile | Drypetes gossweileri, Moringa oleifera, Chlamydomonas reinhardtii[1] |

| 4-Methoxybenzyl cyanide | (4-methoxyphenyl)acetonitrile | Marine Sponge: Psammaplysilla purpurea[2] |

| 3-Hydroxy-4-methoxybenzyl alcohol | 3-Hydroxy-4-methoxybenzyl alcohol | Cucurbita pepo[3] |

| 3,5-dihydroxy-4-methoxybenzyl alcohol | 3,5-dihydroxy-4-methoxybenzyl alcohol | Pacific Oyster: Crassostrea Gigas[4] |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid) | 4-hydroxy-3-methoxybenzoic acid | Hovenia dulcis, Garcinia fruticosa[5][6][7] |

| 4-hydroxy-3-methoxycinnamic acid (Ferulic Acid) | 4-hydroxy-3-methoxycinnamic acid | Hovenia dulcis[5] |

| 2-hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | Roots and rhizomes of various medicinal plants[8] |

Experimental Protocols: Isolation and Identification

The following sections detail the methodologies employed for the extraction and characterization of naturally occurring benzyl cyanide derivatives and related phenolic compounds.

General Extraction and Isolation of Phenolic Compounds from Plant Material

A common methodology for the isolation of phenolic compounds, such as vanillic acid and ferulic acid from plant sources like Garcinia fruticosa, involves a step-gradient polarity maceration.

Protocol:

-

Sample Preparation: The plant material (e.g., stem bark) is dried and milled into a fine powder.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity. A typical sequence is:

-

n-hexane (to remove non-polar compounds)

-

Ethyl acetate (to extract compounds of intermediate polarity, often including phenolic acids and cyanides)

-

Methanol (to extract more polar compounds)

-

-

Chromatographic Separation: The ethyl acetate extract, which is expected to contain the compounds of interest, is then subjected to column chromatography for separation.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the compounds.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

-

Purification: Fractions containing the target compound are combined and may be subjected to further purification steps, such as recrystallization or preparative HPLC.

Structural Elucidation

The identification of the isolated compounds relies on a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule (e.g., -OH, -C≡N, C=O).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and environment of protons.

-

¹³C-NMR: To determine the number and environment of carbon atoms.

-

2D-NMR (e.g., HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for determining the final structure, including the substitution pattern on the aromatic ring.

-

Biosynthetic Pathways and Workflows

While specific signaling or biosynthetic pathways for 3-Hydroxy-4-methoxybenzyl cyanide are unknown due to its apparent absence in nature, general pathways for the formation of related phenolic compounds are well-established. For instance, vanillic acid and ferulic acid are synthesized via the phenylpropanoid pathway.

Below is a generalized workflow for the isolation and identification of a naturally occurring phenolic compound, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), from a plant source.

Caption: A generalized workflow for the isolation and identification of phenolic compounds.

Conclusion

The natural occurrence of 3-Hydroxy-4-methoxybenzyl cyanide has not been documented in the existing scientific literature. However, a number of its structural isomers and related phenolic compounds are found in a diverse range of natural sources, from plants to marine organisms. The established protocols for the extraction, isolation, and identification of these related compounds provide a solid methodological foundation for researchers in the field of natural product chemistry. Future research may yet uncover the presence of 3-Hydroxy-4-methoxybenzyl cyanide in an unexplored natural source, but for now, its existence remains in the realm of synthetic chemistry. This guide serves as a technical resource, summarizing the current state of knowledge and providing detailed experimental insights into the study of closely related, naturally occurring molecules.

References

- 1. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]

- 3. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile as a Core Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, a key organic intermediate, holds a significant position in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the production of active pharmaceutical ingredients (APIs), with a primary focus on the anesthetic agent propanidid. Detailed experimental protocols for its synthesis and subsequent conversion, along with quantitative data and process visualizations, are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as homovanillonitrile, is a derivative of phenylacetonitrile featuring hydroxyl and methoxy substitutions on the phenyl ring.[1][2] These functional groups provide versatile handles for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Its primary recognized application is as a precursor in the synthesis of propanidid, an ultra-short-acting intravenous anesthetic.[3][4] This guide will delve into the technical details of this intermediate, from its synthesis to its application in the pharmaceutical industry.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is crucial for its handling, synthesis, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 4468-58-0 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N | [1] |

Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile can be achieved through various methods. A common and effective route involves the reaction of 3-methoxy-4-hydroxybenzyl alcohol with a cyanide source.

Synthesis from 3-Methoxy-4-hydroxybenzyl Alcohol

This method provides a direct route to the target molecule with good yields.

Experimental Protocol:

-

Reactants:

-

3-methoxy-4-hydroxybenzyl alcohol: 185 g

-

Potassium cyanide: 90 g

-

Dimethyl sulfoxide (DMSO): 1250 ml

-

Glacial acetic acid: 80 g

-

Chloroform

-

Water

-

Sodium sulfate

-

-

Procedure:

-

Suspend 185 g of 3-methoxy-4-hydroxybenzyl alcohol and 90 g of potassium cyanide in 1250 ml of dimethyl sulfoxide in a suitable reaction vessel.[5]

-

While stirring, add 80 g of glacial acetic acid dropwise over 1 hour at a temperature of 125°C.[5]

-

Continue stirring the mixture for an additional 2 hours at 125°C.[5]

-

Cool the reaction mixture to 90°C and distill off the dimethyl sulfoxide under a water pump vacuum.[5]

-

To the residue, add 1200 ml of water and 400 ml of chloroform and stir.[5]

-

Separate the chloroform phase. Extract the aqueous phase with an additional 400 ml of chloroform.[5]

-

Combine the chloroform phases and wash with water.[5]

-

Dry the chloroform phase with sodium sulfate.[5]

-

Remove the chloroform in vacuo to yield the product.[5]

-

-

Yield: 88% of theory.[5]

Alternative Protocol using Hydrocyanic Acid:

-

Reactants:

-

3-methoxy-4-hydroxybenzyl alcohol: 185 g

-

Anhydrous hydrocyanic acid: 35 g

-

Dimethyl sulfoxide (DMSO): 1250 ml

-

-

Procedure:

-

Yield: 82% of theory.[6]

Synthesis Workflow:

Caption: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Application as a Pharmaceutical Intermediate: Synthesis of Propanidid

The most prominent pharmaceutical application of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is as a key intermediate in the synthesis of the anesthetic propanidid.[3] The synthetic route involves three main steps following the formation of the nitrile: hydrolysis, esterification, and etherification.

Step 1: Hydrolysis to 3-Methoxy-4-hydroxyphenylacetic Acid

The nitrile group is hydrolyzed to a carboxylic acid.

Experimental Protocol (General Procedure):

-

Reactants:

-

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

-

Aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH)

-

-

Procedure:

-

Reflux the starting nitrile with an aqueous solution of a strong acid or base.

-

After the reaction is complete (monitored by TLC or other suitable methods), cool the mixture.

-

If a basic hydrolysis was performed, acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-methoxy-4-hydroxyphenylacetic acid.

-

Step 2: Esterification to Propyl 3-Methoxy-4-hydroxyphenylacetate

The resulting carboxylic acid is then esterified with propanol.

Experimental Protocol (Fischer Esterification):

-

Reactants:

-

3-Methoxy-4-hydroxyphenylacetic acid

-

n-Propanol (in excess, can also act as solvent)

-

Acid catalyst (e.g., concentrated H₂SO₄)

-

-

Procedure:

-

Dissolve the carboxylic acid in an excess of n-propanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction can be monitored by observing the removal of water, for example, by using a Dean-Stark apparatus.

-

After completion, cool the mixture and remove the excess propanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the propyl ester.

-

Step 3: Etherification to Propanidid

The final step is the etherification of the phenolic hydroxyl group.

Experimental Protocol (Williamson Ether Synthesis):

-

Reactants:

-

Propyl 3-methoxy-4-hydroxyphenylacetate

-

N,N-diethyl-2-chloroacetamide

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetone or DMF)

-

-

Procedure:

-

Dissolve the propyl ester and N,N-diethyl-2-chloroacetamide in the chosen solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete.

-

Cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate.

-

Purify the residue, for example by column chromatography or recrystallization, to obtain propanidid.

-

Synthesis Pathway of Propanidid:

Caption: Synthesis of Propanidid from the intermediate.

Other Potential Pharmaceutical Applications

While the synthesis of propanidid is the most cited application, the structural motif of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and its derivatives, such as homovanillic acid, suggests potential for its use in the synthesis of other biologically active molecules. Homovanillic acid itself is a metabolite of dopamine and is used as a marker in neuroscience research.[7] The core structure is also found in various natural products and is a scaffold of interest in medicinal chemistry for developing agents with antioxidant and anti-inflammatory properties.[8]

Signaling Pathway of Propanidid

Propanidid exerts its anesthetic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAₐ) receptor.[9] The GABAₐ receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action:

-

GABA Binding: In the nervous system, GABA is released into the synaptic cleft and binds to the GABAₐ receptor.

-

Channel Opening: This binding causes a conformational change in the receptor, opening its integral chloride ion channel.

-

Chloride Influx: Chloride ions (Cl⁻) flow into the neuron, down their electrochemical gradient.

-

Hyperpolarization: The influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Propanidid Modulation: Propanidid binds to an allosteric site on the GABAₐ receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening.

-

Enhanced Inhibition: The result is an enhanced inhibitory signal, leading to the sedative and hypnotic effects characteristic of general anesthesia.

GABAₐ Receptor Signaling Pathway:

Caption: Propanidid enhances GABAergic inhibition.

Conclusion

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor, most notably for the anesthetic propanidid. The detailed protocols and pathways provided in this guide aim to facilitate further research and development in the synthesis of this and other potentially valuable pharmaceutical agents. A deeper exploration into other therapeutic applications derived from this intermediate could open new avenues in drug discovery.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. wikipathways.org [wikipathways.org]

- 5. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 8. Novel positive allosteric modulators of GABAA receptors with anesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutational Analysis of Anesthetic Binding Sites and Their Effects on GABAA Receptor Activation and Modulation by Positive Allosteric Modulators of the α7 Nicotinic Receptor [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (CAS No. 4468-58-0), a significant intermediate in organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic methodologies for isomeric compounds with predicted spectroscopic data based on structural analogues.

Compound Identity

| Property | Value |

| IUPAC Name | 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |

| CAS Number | 4468-58-0[1][2] |

| Molecular Formula | C₉H₉NO₂[1] |

| Molecular Weight | 163.17 g/mol [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)O |

| InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. These predictions are derived from the analysis of its isomer, 4-hydroxy-3-methoxyphenylacetonitrile, and related methoxyphenylacetonitrile derivatives.

Table 2.1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 2H | -CH₂-CN |

| ~3.90 | s | 3H | -OCH₃ |

| ~5.80 | br s | 1H | Ar-OH |

| ~6.80-7.00 | m | 3H | Ar-H |

Table 2.2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~23 | -CH₂-CN |

| ~56 | -OCH₃ |

| ~111 | Ar-C |

| ~115 | Ar-C |

| ~118 | -C≡N |

| ~121 | Ar-C |

| ~125 | Ar-C |

| ~145 | Ar-C-OH |

| ~148 | Ar-C-OCH₃ |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (broad) |

| ~3050-3000 | Ar C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2250 | -C≡N stretch |

| ~1600, ~1500 | Ar C=C stretch |

| ~1250 | C-O stretch (asymmetric) |

| ~1030 | C-O stretch (symmetric) |

Table 2.4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M-CH₃]⁺ |

| 122 | [M-CH₂CN]⁺ |

Experimental Protocols: Synthesis

The following is a proposed experimental protocol for the synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, adapted from established methods for the synthesis of its isomer, 4-hydroxy-3-methoxyphenylacetonitrile[3].

Reaction Scheme:

Caption: Proposed synthesis workflow for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Materials:

-

3-Hydroxy-4-methoxybenzyl alcohol

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Halogenation of 3-Hydroxy-4-methoxybenzyl alcohol

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxy-4-methoxybenzyl alcohol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or phosphorus tribromide dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Hydroxy-4-methoxybenzyl halide. This intermediate is often used in the next step without further purification.

Step 2: Cyanation of 3-Hydroxy-4-methoxybenzyl halide

-

In a separate round-bottom flask under an inert atmosphere, suspend sodium cyanide or potassium cyanide in anhydrous DMF or DMSO.

-

Add the crude 3-Hydroxy-4-methoxybenzyl halide from the previous step to the cyanide suspension.

-

Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps and reagents in the proposed synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Hydroxy-4-methoxybenzyl cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-hydroxy-4-methoxybenzyl cyanide. The document details the predicted spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure and proton relationships to aid in spectral interpretation.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), integration values, and multiplicities for each proton in 3-hydroxy-4-methoxybenzyl cyanide. These predictions are based on established chemical shift theory and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.95 | 1H | d | J ≈ 2.0 Hz (meta-coupling) |

| H-5 | ~6.85 | 1H | d | J ≈ 8.0 Hz (ortho-coupling) |

| H-6 | ~6.75 | 1H | dd | J ≈ 8.0 Hz (ortho), 2.0 Hz (meta) |

| -OCH₃ | ~3.85 | 3H | s | - |

| -CH₂CN | ~3.70 | 2H | s | - |

| -OH | ~5.80 | 1H | s (broad) | - |

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 3-hydroxy-4-methoxybenzyl cyanide is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene group, and the phenolic hydroxyl group.

-

Aromatic Region (δ 6.7-7.0 ppm): The three aromatic protons (H-2, H-5, and H-6) are expected to appear in this region. Due to the substitution pattern, they will exhibit a characteristic splitting pattern. H-2 is anticipated to be a doublet due to meta-coupling with H-6. H-5 will likely appear as a doublet due to ortho-coupling with H-6. H-6 is predicted to be a doublet of doublets, showing both ortho-coupling to H-5 and meta-coupling to H-2.

-

Methoxy Protons (δ ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet.

-

Benzylic Protons (δ ~3.70 ppm): The two protons of the benzylic methylene group are also chemically equivalent and are not expected to show coupling to the aromatic protons. This will result in a singlet. The adjacent electron-withdrawing cyanide group contributes to the downfield shift of this signal.

-

Hydroxyl Proton (δ ~5.80 ppm): The phenolic hydroxyl proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of 3-hydroxy-4-methoxybenzyl cyanide.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-hydroxy-4-methoxybenzyl cyanide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent may influence the chemical shift of the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans (NS): 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (AT): An acquisition time of 3-4 seconds is usually appropriate.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable to cover the expected chemical shift range.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Fourier Transformation: The FID is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all peaks are accurately determined.

Visualization of Molecular Structure and Proton Signaling

The following diagrams illustrate the molecular structure and the predicted spin-spin coupling interactions of the aromatic protons in 3-hydroxy-4-methoxybenzyl cyanide.

Caption: Molecular structure of 3-hydroxy-4-methoxybenzyl cyanide.

Caption: Predicted spin-spin coupling network for the aromatic protons.

An In-depth Technical Guide to the Mass Spectrum of Homovanillonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile). Due to the absence of a publicly available experimental mass spectrum, this guide presents a deduced fragmentation pattern based on established principles of electron ionization mass spectrometry and analysis of structurally related compounds.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of homovanillonitrile. The relative abundances are estimated based on the predicted stability of the fragment ions.

| m/z (Daltons) | Predicted Ion Structure | Proposed Fragmentation | Estimated Relative Abundance |

| 163 | [C₉H₉NO₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 162 | [C₉H₈NO₂]⁺ | Loss of a hydrogen atom from the benzylic position | Low |

| 137 | [C₈H₇NO]⁺• | Loss of a methyl radical (•CH₃) from the methoxy group, followed by rearrangement | Moderate to High |

| 136 | [C₈H₆NO]⁺ | Loss of a hydrogen atom from the m/z 137 fragment | Low |

| 122 | [C₇H₆O₂]⁺• | Benzylic cleavage with loss of the cyanomethyl radical (•CH₂CN) | Low to Moderate |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of the nitrile group and rearrangement | High (Predicted Base Peak) |

| 77 | [C₆H₅]⁺ | Loss of the entire side chain | Moderate |

Predicted Fragmentation Pathways

Under electron ionization (70 eV), homovanillonitrile is expected to undergo several key fragmentation reactions. The primary cleavage is anticipated to be the benzylic C-C bond, due to the stability of the resulting benzylic cation.

The molecular ion (m/z 163) is formed by the loss of an electron from the homovanillonitrile molecule. The most likely fragmentation pathways are:

-

Benzylic Cleavage: The bond between the aromatic ring and the cyanomethyl group is prone to cleavage. This can result in two primary fragments. The most stable fragment, a substituted tropylium ion, is expected to be the base peak at m/z 107 .

-

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 137 .

-

Loss of a Hydrogen Radical: A hydrogen radical can be lost from the benzylic position to form an ion at m/z 162 .

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of homovanillonitrile.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile from Vanillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(3-hydroxy-4-methoxyphenyl)acetonitrile, a valuable intermediate in drug discovery, from vanillyl alcohol. The document outlines three distinct synthetic methodologies, presenting quantitative data in structured tables for straightforward comparison. Furthermore, experimental workflows and a relevant biological signaling pathway are visualized using Graphviz diagrams.

Introduction

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as homovanillonitrile, is a key building block in the synthesis of various pharmaceutical compounds. Notably, it serves as an intermediate in the preparation of the ultra-short-acting anesthetic, propanidid.[1] The efficient synthesis of this nitrile from readily available vanillyl alcohol is therefore of significant interest to the medicinal chemistry and drug development community. This document details and compares three primary synthetic routes: direct cyanation with sodium cyanide, a two-step chlorination-cyanation sequence, and a modern approach utilizing trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for the preparation of 2-(3-hydroxy-4-methoxyphenyl)acetonitrile from vanillyl alcohol will depend on factors such as desired yield, reaction time, available reagents, and tolerance to harsh conditions. The following table summarizes the key quantitative data for the three discussed methods.

| Parameter | Method 1: Direct Cyanation (NaCN/DMF) | Method 2: Two-Step (HCl/NaCN) | Method 3: Direct Cyanation (TMSCN/InBr₃) |

| Starting Material | Vanillyl Alcohol | Vanillyl Alcohol | Vanillyl Alcohol |

| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) | Trimethylsilyl Cyanide (TMSCN) |

| Key Reagents | N,N-Dimethylformamide (DMF) | Concentrated HCl, Acetone, NaI | Indium(III) Bromide (InBr₃), Dichloromethane |

| Reaction Temperature | 120°C | Reflux | Room Temperature |

| Reaction Time | 24 hours | 16-20 hours (cyanation step) | 5-30 minutes |

| Reported Yield | 68%[2] | 74-81% (for analogous p-methoxyphenylacetonitrile)[3] | 46-99% (for various benzylic alcohols)[4][5] |

| Key Advantages | One-pot procedure | High yield for analogous compounds | Very mild conditions, short reaction time |

| Key Disadvantages | High temperature, long reaction time | Two-step process, use of corrosive acid | Requires specialized silyl cyanide reagent and catalyst |

Experimental Protocols

Method 1: Direct Cyanation with Sodium Cyanide in DMF

This protocol is adapted from a known procedure for the synthesis of 2'-(4-Hydroxy-3-methoxyphenyl)acetonitrile.[2]

Materials:

-

Vanillyl alcohol

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve vanillyl alcohol (0.12 mol) in DMF (300 mL).

-

To this solution, add sodium cyanide (0.14 mol).

-

Heat the reaction mixture to 120°C and stir for 24 hours.

-

After 24 hours, cool the solution to room temperature and cautiously add water (100 mL).

-

Basify the reaction mixture to pH 10 using solid NaOH and remove the DMF by distillation under reduced pressure.

-

Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).

-

Extract the aqueous mixture with chloroform (5 x 100 mL).

-

Combine the organic extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a brown oil.

Method 2: Two-Step Synthesis via Vanillyl Chloride

This protocol is based on a well-established procedure for the synthesis of a structurally similar compound, p-methoxyphenylacetonitrile.[3]

Part A: Synthesis of Vanillyl Chloride

-

In a flask, place vanillyl alcohol (1 mole) and concentrated hydrochloric acid (248 mL).

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the lower layer containing vanillyl chloride.

-

Dry the vanillyl chloride over granular calcium chloride for 30 minutes and then filter.

Part B: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

-

In a three-necked round-bottom flask fitted with a stirrer and reflux condenser, place the dried vanillyl chloride.

-

Add finely powdered sodium cyanide (1.5 moles), sodium iodide (10 g), and dry acetone (500 mL).

-

Heat the mixture under reflux with vigorous stirring for 16-20 hours.

-

Cool the reaction mixture and filter with suction.

-

Wash the solid on the filter with acetone (200 mL).

-

Combine the filtrates and distill to remove the acetone.

-

Take up the residual oil in benzene (300 mL) and wash with three 100-mL portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain the product.

Method 3: Direct Cyanation with TMSCN and InBr₃ Catalyst

This is a general and mild procedure for the cyanation of benzylic alcohols.[4][5]

Materials:

-

Vanillyl alcohol

-

Trimethylsilyl cyanide (TMSCN)

-

Indium(III) bromide (InBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for organic synthesis

-

Nitrogen or Argon gas supply

Procedure:

-

To a solution of vanillyl alcohol (1.0 mmol) in dichloromethane (5 mL) under an inert atmosphere, add InBr₃ (0.05-0.10 mmol).

-

To this mixture, add TMSCN (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 5-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure nitrile.

Visualizations

Experimental Workflow: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

Caption: Comparative workflow of three synthetic routes to 2-(3-hydroxy-4-methoxyphenyl)acetonitrile.

Signaling Pathway: Relevance to Drug Development

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a precursor to propanidid, a general anesthetic. While the precise mechanism of propanidid is not fully elucidated, it is thought to potentiate the effects of the inhibitory neurotransmitter GABA, likely by interacting with the GABA-A receptor, a common target for many anesthetics. The following diagram illustrates the key elements of the GABAergic synapse.

Caption: Simplified GABAergic synapse pathway, a potential target for compounds derived from the title nitrile.

References

- 1. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 2. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of 3-Hydroxy-4-methoxybenzyl Cyanide

Abstract

This document provides a detailed protocol for the synthesis of 3-Hydroxy-4-methoxybenzyl cyanide, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary method described is a two-step synthesis commencing from the readily available starting material, vanillin. An alternative single-step method starting from 3-methoxy-4-hydroxybenzyl alcohol is also presented for comparison. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

3-Hydroxy-4-methoxybenzyl cyanide, also known as 4-hydroxy-3-methoxybenzonitrile, serves as a key building block in the synthesis of various complex organic molecules. Its structural features, including the hydroxyl, methoxy, and nitrile functional groups, make it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The synthesis routes presented herein are established methods that offer reliable yields and purity.

Synthetic Pathways

Two primary synthetic routes for the preparation of 3-Hydroxy-4-methoxybenzyl cyanide are outlined below.

2.1. Two-Step Synthesis from Vanillin

This widely employed method involves the initial reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde) to vanillyl alcohol, followed by a nucleophilic substitution reaction to introduce the cyanide group.

2.2. One-Step Synthesis from 3-Methoxy-4-hydroxybenzyl Alcohol

This alternative approach involves the direct conversion of 3-methoxy-4-hydroxybenzyl alcohol to the desired nitrile product using a cyanide salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic protocols.

| Parameter | Two-Step Synthesis from Vanillin (via Vanillyl Alcohol) | One-Step Synthesis from 3-Methoxy-4-hydroxybenzyl Alcohol |

| Starting Material | Vanillin | 3-Methoxy-4-hydroxybenzyl alcohol |

| Step 1 Yield | 83% (Vanillyl alcohol)[1] | N/A |

| Step 2 Yield | 36% (3-Hydroxy-4-methoxybenzyl cyanide)[1] | 88%[2] |

| Overall Yield | ~30% | 88%[2] |

| Melting Point | 51-53°C[2] | 51-53°C[2] |

| Boiling Point | 140-144°C at 0.1 mmHg[2] | 140-144°C at 0.1 mmHg[2] |

Experimental Protocols

4.1. Protocol 1: Two-Step Synthesis of 3-Hydroxy-4-methoxybenzyl Cyanide from Vanillin

This protocol is adapted from the method described by Lerrick et al.[1].

Step 1: Reduction of Vanillin to Vanillyl Alcohol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in a suitable solvent (e.g., methanol or ethanol).

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain vanillyl alcohol as a white crystal. A reported yield for this step is 83%[1].

Step 2: Conversion of Vanillyl Alcohol to 3-Hydroxy-4-methoxybenzyl Cyanide

-

Halogenation (Intermediate Step): Convert the vanillyl alcohol to the corresponding benzyl halide. For example, react the alcohol with phosphorus tribromide (PBr₃) to yield the bromide.

-

Cyanation: In a well-ventilated fume hood, dissolve the resulting benzyl halide in a suitable solvent (e.g., acetone or ethanol/water mixture). Add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography to yield 3-Hydroxy-4-methoxybenzyl cyanide as a yellow crystal. The reported yield for this step is 36%[1].

4.2. Protocol 2: One-Step Synthesis from 3-Methoxy-4-hydroxybenzyl Alcohol

This protocol is based on a process described in a US patent[2].

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend 185g of 3-methoxy-4-hydroxybenzyl alcohol and 90g of potassium cyanide in 1,250 ml of dimethylsulfoxide (DMSO).

-

Reaction: Heat the suspension to 125°C. Add 80g of glacial acetic acid dropwise over 1 hour while stirring.

-

Stirring: Continue stirring the mixture for an additional 2 hours at 125°C.

-

Solvent Removal: Cool the mixture to 90°C and distill off the DMSO under a water pump vacuum.

-

Extraction: Stir the residue with 1,200 ml of water and 400 ml of chloroform. Separate the chloroform phase.

-

Further Extraction: Extract the aqueous phase with another 400 ml of chloroform.

-

Isolation: Combine the chloroform extracts and process to isolate the product. The reported yield is 172.3g (88% of theory)[2]. The product has a melting point of 51°-53°C[2].

Visualized Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

References

Application Notes and Protocols: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known applications of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as homovanillonitrile, in the field of medicinal chemistry. The primary documented use of this compound is as a key intermediate in the synthesis of the intravenous anesthetic agent, propanidid.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 4468-58-0 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Application 1: Intermediate in the Synthesis of Propanidid

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a crucial starting material for the multi-step synthesis of propanidid, a short-acting intravenous anesthetic. The synthetic pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification and subsequent etherification.[2]

Synthetic Pathway Overview

The overall synthetic transformation from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile to propanidid can be summarized in the following logical steps.

Caption: Synthetic pathway from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile to Propanidid.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

This protocol is adapted from a literature procedure for the synthesis of the title compound from 3-methoxy-4-hydroxybenzyl alcohol.[3]

Materials:

-

3-methoxy-4-hydroxybenzyl alcohol

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve 3-methoxy-4-hydroxybenzyl alcohol (1 equivalent) in DMF.

-

Add sodium cyanide (1.1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to 120°C and stir for 24 hours.

-

Cool the mixture to room temperature and cautiously add water.

-

Adjust the pH to 10 with the addition of solid NaOH.

-

Remove the DMF by distillation under reduced pressure.

-

Neutralize the aqueous residue to pH ~7 with acetic acid.

-

Extract the aqueous mixture with chloroform (5 x 100 mL).

-

Combine the organic extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile as a brown oil. The product can be used in the next step without further purification.[3]

Protocol 2: Synthesis of Propanidid from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

The following protocol is a general outline based on the known chemical transformations required to convert the starting nitrile to propanidid.[2]

Step 1: Hydrolysis to 3-Methoxy-4-hydroxyphenylacetic acid

-

Reflux 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).

-

After the reaction is complete (monitored by TLC), cool the mixture and extract the product into a suitable organic solvent.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Step 2: Esterification to Propyl 3-methoxy-4-hydroxyphenylacetate

-

Dissolve 3-Methoxy-4-hydroxyphenylacetic acid in propanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction by TLC until completion.

-

After cooling, neutralize the reaction mixture and extract the propyl ester.

-

Purify the product by distillation or column chromatography.

Step 3: Etherification to Propanidid

-

Dissolve Propyl 3-methoxy-4-hydroxyphenylacetate in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Add a base (e.g., K₂CO₃) and N,N-diethyl-2-chloroacetamide.

-

Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the final product, propanidid, by column chromatography or recrystallization.

Other Potential Applications in Medicinal Chemistry

While the primary documented application of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is in the synthesis of propanidid, the structural motif of a substituted phenylacetonitrile is present in a variety of biologically active molecules. However, there is limited publicly available data on the direct biological activity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile itself.

The phenylacetonitrile core is a versatile scaffold in medicinal chemistry. For instance, derivatives of 4-methoxyphenylacetonitrile have been used to synthesize compounds with antibiotic activity.[4] Specifically, 2-alkylidenethiazolidine-4,5-diones prepared from arylacetonitriles have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[4]

Logical Relationship of Scaffold to Potential Bioactivity

The following diagram illustrates the logical progression from a core chemical scaffold to the exploration of its potential biological activities through derivatization.

Caption: Workflow for exploring the medicinal chemistry potential of a core scaffold.

Conclusion

The current body of scientific literature predominantly positions 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile as a valuable intermediate in synthetic organic chemistry, with a specific and well-documented role in the production of the anesthetic propanidid. While the inherent biological activity of the compound itself is not extensively characterized, its structural features suggest potential for its use as a scaffold in the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the medicinal chemistry applications of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 3. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-メトキシフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Resveratrol Derivatives from Homovanillonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract